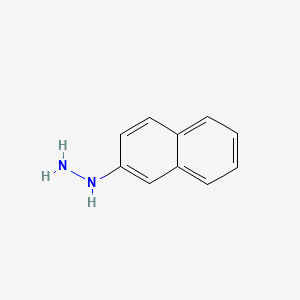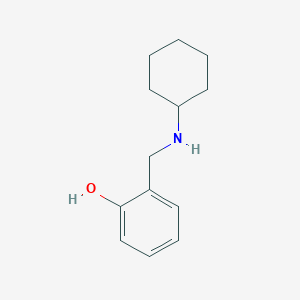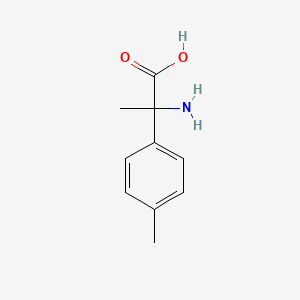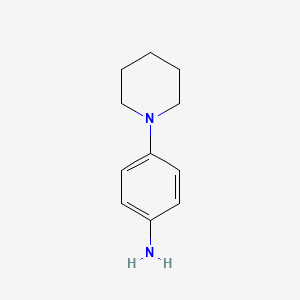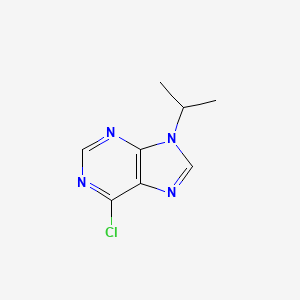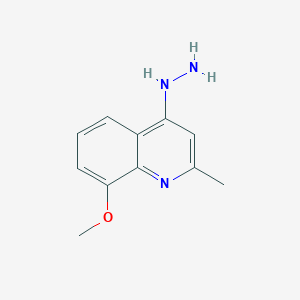
4-Hydrazino-8-methoxy-2-methylquinoline
Vue d'ensemble
Description
4-Hydrazino-8-methoxy-2-methylquinoline, also known as HM-1, is a chemical compound that has gained significant interest in the scientific community. It has the linear formula C11H13O1N3 .
Molecular Structure Analysis
The molecular structure of 4-Hydrazino-8-methoxy-2-methylquinoline can be represented by the SMILES stringNNC1=CC(C)=NC2=C(OC)C=CC=C12 . The InChI representation is 1S/C11H13N3O/c1-7-6-9(14-12)8-4-3-5-10(15-2)11(8)13-7/h3-6H,12H2,1-2H3,(H,13,14) . Physical And Chemical Properties Analysis
4-Hydrazino-8-methoxy-2-methylquinoline is a solid substance . Its molecular weight is 203.24 g/mol.Applications De Recherche Scientifique
Synthesis and Transformations
- 4-Hydrazino-8-methoxy-2-methylquinolines are synthesized from corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. These compounds have been used to create various derivatives such as 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines, showcasing their synthetic utility (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).
Reaction with Trifluoromethyl-β-diketones
- When 4-hydrazinoquinolines react with trifluoromethyl-β-diketones, they produce various pyrazole derivatives. The specific products depend on the substitution of the diketone. This process highlights the chemical versatility and reactivity of 4-hydrazinoquinolines (Singh, Kapoor, Kumar, & Threadgill, 1997).
Nucleophilic Reactions
- Nucleophilic substitution reactions of 4-hydrazinoquinolines lead to the formation of various 4-substituted 2-quinolinones and quinolinethiones. These reactions are significant for synthesizing new compounds with potential applications in various fields (Ismail, Abass, & Hassan, 2000).
Anticonvulsant and Analgesic Agents
- Derivatives of 4-hydrazinoquinoline have been synthesized and tested for their anticonvulsant and analgesic properties. This suggests potential therapeutic applications for these compounds (Lata, Satsangi, Srivastava, & Bhargava, 1982).
Organometallic Complexes
- 4-Hydrazino-8-methoxy-2-methylquinoline can form organorhodium(III) complexes. These complexes have been characterized spectroscopically, indicating potential applications in coordination chemistry and catalysis (Nonoyama, 1974).
Antimicrobial Activity
- Some derivatives of 4-hydrazinoquinoline have shown antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Meyer, Lemcke, Geffken, & Kaulfers, 2001).
Antileishmanial Activity
- Certain derivatives of 4-hydrazinoquinoline, known as lepidines, have demonstrated significant antileishmanial activity in a hamster-Leishmania donovani model. This underscores their potential as effective agents in the treatment of leishmaniasis (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
Structural and Mechanistic Studies
- The reaction of 4-hydrazinoquinolines with other compounds, such as acetylacetone, leads to various pyrazoles and diazepines, providing insights into the structure and reaction mechanisms of these compounds (Ahluwalia, Kaila, & Singh, 1986).
Antimicrobial Potentials of Analogues
- Studies on the antimicrobial activities of 4-methylquinoline analogues have suggested their potential as natural preservatives against foodborne bacteria. This highlights the broader applications of 4-hydrazinoquinoline derivatives in food safety and preservation (Kim, Lee, Yang, & Lee, 2014).
Novel Derivatives and Biological Activity
- The creation of novel 4-pyrazolylquinolinone derivatives from 4-hydrazinoquinolines has been explored, indicating their potential biological significance and application in developing new pharmacological agents (Abass, 2000).
Safety And Hazards
This compound is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P332+P313 (if skin irritation occurs: get medical advice/attention), P337+P313 (if eye irritation persists: get medical advice/attention), and P362+P364 (take off contaminated clothing and wash it before reuse) .
Propriétés
IUPAC Name |
(8-methoxy-2-methylquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-9(14-12)8-4-3-5-10(15-2)11(8)13-7/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLZQVKMAWUFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332719 | |
| Record name | 4-Hydrazino-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-8-methoxy-2-methylquinoline | |
CAS RN |
49612-19-3 | |
| Record name | 4-Hydrazino-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



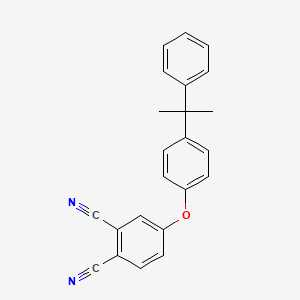

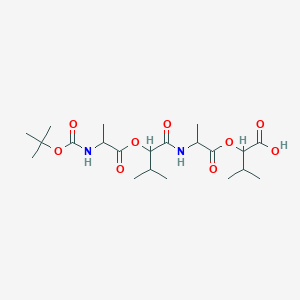
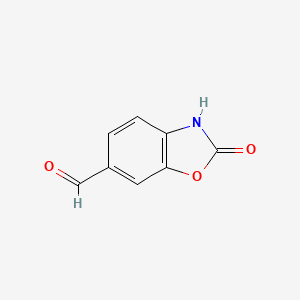
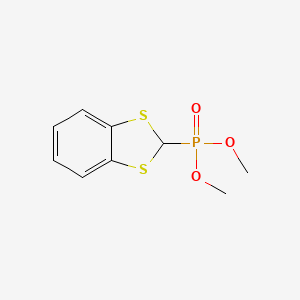
![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
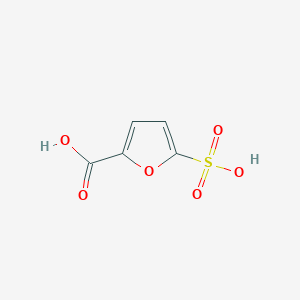
![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
